molecular formula C13H14BrNO3 B14858415 Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate

Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate

Cat. No.: B14858415
M. Wt: 312.16 g/mol
InChI Key: DDVAMDPZPJXCEF-ZDMYCFPCSA-N
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Description

Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system of a carbonyl group and an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromobenzoyl chloride, methylamine, and methyl acetoacetate.

    Formation of Enone: The reaction between 4-bromobenzoyl chloride and methyl acetoacetate under basic conditions leads to the formation of the enone intermediate.

    Amination: The enone intermediate is then reacted with methylamine to introduce the methylamino group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorobenzoyl)-3-(methylamino)but-2-enoate
  • Methyl 2-(4-fluorobenzoyl)-3-(methylamino)but-2-enoate
  • Methyl 2-(4-methylbenzoyl)-3-(methylamino)but-2-enoate

Uniqueness

Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs.

Properties

Molecular Formula

C13H14BrNO3

Molecular Weight

312.16 g/mol

IUPAC Name

methyl (2E)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate

InChI

InChI=1S/C13H14BrNO3/c1-8(15-2)11(13(17)18-3)12(16)9-4-6-10(14)7-5-9/h4-7,16H,1-3H3/b12-11+,15-8?

InChI Key

DDVAMDPZPJXCEF-ZDMYCFPCSA-N

Isomeric SMILES

CC(=NC)/C(=C(/C1=CC=C(C=C1)Br)\O)/C(=O)OC

Canonical SMILES

CC(=NC)C(=C(C1=CC=C(C=C1)Br)O)C(=O)OC

Origin of Product

United States

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